molecular formula C16H18N2O4 B2413536 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline CAS No. 5761-36-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline

Cat. No.: B2413536
CAS No.: 5761-36-4
M. Wt: 302.33
InChI Key: WTYHBBAKTOTGDL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a nitro group (-NO2) and a dimethoxyphenyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dimethoxyphenethylamine with 2-nitrobenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain high-purity compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure with an acetamide group instead of a nitro group.

    3,4-Dimethoxyphenethylamine: Lacks the nitro group and has a simpler structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Contains an acetyl group instead of a nitro group.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline is unique due to the presence of both a nitro group and a dimethoxyphenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-8-7-12(11-16(15)22-2)9-10-17-13-5-3-4-6-14(13)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHBBAKTOTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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